molecular formula C16H15N5O B4537853 N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide

N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4537853
M. Wt: 293.32 g/mol
InChI Key: GYMRKSZWYCSOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a tetrazole ring, a benzamide moiety, and a benzyl group

Mechanism of Action

Target of Action

N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is a complex compound with multiple potential targets. One of the primary targets of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Additionally, tetrazole derivatives have been found to inhibit the binding of AT1 receptors to angiotensin II in various organs such as the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of tyrosinase, thereby affecting the production of melanin . In the case of AT1 receptors, the compound prevents their binding to angiotensin II, which can have significant effects on blood pressure regulation .

Biochemical Pathways

The inhibition of tyrosinase by this compound can affect the melanin synthesis pathway, potentially leading to changes in skin pigmentation . The inhibition of AT1 receptors can affect the renin-angiotensin system, a key regulator of blood pressure .

Result of Action

The inhibition of tyrosinase by this compound can lead to decreased melanin production, potentially affecting skin pigmentation . The inhibition of AT1 receptors can lead to changes in blood pressure regulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of benzyl or methyl groups with nucleophiles.

Comparison with Similar Compounds

  • N-benzyl-4-(1H-tetrazol-1-yl)benzamide
  • N-methyl-4-(1H-tetrazol-1-yl)benzamide
  • 4-(1H-tetrazol-1-yl)benzamide

Comparison: N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity, binding affinity, and overall biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity for certain molecular targets .

Properties

IUPAC Name

N-benzyl-N-methyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-20(11-13-5-3-2-4-6-13)16(22)14-7-9-15(10-8-14)21-12-17-18-19-21/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMRKSZWYCSOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 5
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.